Cas no 2680773-30-0 (tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate)

tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate
- EN300-28304324
- 2680773-30-0
- tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate
-
- インチ: 1S/C17H20BrN3O4S/c1-17(2,3)25-16(22)21-15-9-8-13(11-19-15)26(23,24)20-10-12-6-4-5-7-14(12)18/h4-9,11,20H,10H2,1-3H3,(H,19,21,22)
- InChIKey: BLRZFENLZIPXQC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=CC=1CNS(C1=CN=C(C=C1)NC(=O)OC(C)(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 441.03579g/mol
- どういたいしつりょう: 441.03579g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 574
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28304324-0.1g |
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680773-30-0 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-28304324-0.05g |
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680773-30-0 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
Enamine | EN300-28304324-1g |
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680773-30-0 | 1g |
$842.0 | 2023-09-07 | ||
Enamine | EN300-28304324-10g |
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680773-30-0 | 10g |
$3622.0 | 2023-09-07 | ||
Enamine | EN300-28304324-5g |
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680773-30-0 | 5g |
$2443.0 | 2023-09-07 | ||
Enamine | EN300-28304324-0.25g |
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680773-30-0 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-28304324-5.0g |
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680773-30-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
Enamine | EN300-28304324-2.5g |
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680773-30-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
Enamine | EN300-28304324-10.0g |
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680773-30-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-28304324-0.5g |
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680773-30-0 | 95.0% | 0.5g |
$809.0 | 2025-03-19 |
tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamateに関する追加情報
tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate: A Comprehensive Overview
tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate is a complex organic compound with the CAS registry number NO2680773-30-0. This compound is a derivative of pyridine, featuring a tert-butyl carbamate group and a sulfamoyl moiety substituted with a 2-bromophenyl methyl group. The structure of this compound is characterized by its pyridine ring, which serves as the central framework, with substituents at the 2 and 5 positions. The tert-butyl carbamate group at the 2 position and the sulfamoyl group at the 5 position contribute to its unique chemical properties and potential applications in various fields.
The synthesis of tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate involves multiple steps, including nucleophilic substitution, coupling reactions, and protection/deprotection strategies. The starting material is typically a pyridine derivative, which undergoes functionalization to introduce the desired substituents. The tert-butyl carbamate group is introduced via a coupling reaction with tert-butyl chloroformate or similar reagents, while the sulfamoyl group is introduced through a nucleophilic substitution reaction involving a bromide or iodide precursor. The 2-bromophenyl methyl group is then attached to the sulfamoyl moiety via a substitution reaction under appropriate conditions.
The chemical structure of tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate is highly versatile, making it a valuable compound in various areas of research and industry. In drug discovery, this compound serves as a potential lead for developing bioactive molecules due to its ability to modulate enzyme activity or interact with biological targets. The presence of the tert-butyl carbamate group provides steric bulk, which can enhance selectivity in binding interactions, while the sulfamoyl group introduces hydrogen bonding capabilities that are often desirable in drug candidates.
In addition to its role in drug discovery, tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate has applications in materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination polymers or metal-organic frameworks (MOFs). The pyridine ring acts as a coordinating unit, while the substituents provide additional functionality for tuning the properties of the resulting materials. Recent studies have explored its use in constructing porous MOFs with high surface areas and selective gas adsorption capabilities.
The latest research on tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate has focused on its biological activity and potential therapeutic applications. In vitro assays have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, studies have investigated its effects on cellular signaling pathways, particularly those related to cancer progression. These findings highlight its potential as a lead compound for developing novel anticancer therapies.
In terms of chemical stability, tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate exhibits good thermal stability under mild conditions, making it suitable for various synthetic transformations. However, it is sensitive to strong acidic or basic conditions due to the presence of labile functional groups such as the sulfamoyl and carbamate moieties. Proper handling and storage are essential to maintain its integrity during experimental workups or large-scale synthesis.
The development of efficient synthetic routes for tert-butyl N-(5-{(2-bromophenylethylene)sulfamoyl}pyridin-2-ylethylene)carbamate has been an area of active research. Recent advancements in catalytic methods have enabled higher yields and improved selectivity in key steps such as the coupling reactions and substitution processes. These improvements have facilitated access to this compound on a larger scale for both academic and industrial purposes.
In conclusion, tert-butyl N-(5-{(2-bromophenylethylene)sulfamoyl}pyridin-2-ylylene)carbamate, with CAS number NO
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